Moexipril Diketopiperazine

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Moexipril Diketopiperazine (USP Moexipril Related Compound B) is the primary cyclization degradation impurity of the ACE inhibitor Moexipril. Its formation kinetics exhibit a 29-fold rate enhancement in ethanol-rich systems, making it a critical marker for stability-indicating method validation. Procurement of the authenticated reference standard is mandatory for USP monograph compliance (NMT 1.0% in tablets). Using uncharacterized DKP impurities risks failed regulatory submissions due to unique stereochemistry and chromatographic retention. • USP acceptance criteria: NMT 1.0% (tablets), NMT 1.5% (combination tablets) • 29-fold rate enhancement in ethanol; lyophilization-resistant k2 cyclization • In silico (Q)SAR-predicted genotoxicant; compound-specific safety testing advised

Molecular Formula C27H32N2O6
Molecular Weight 480.561
CAS No. 103733-51-3
Cat. No. B609206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoexipril Diketopiperazine
CAS103733-51-3
SynonymsMoexipril related compound B
Molecular FormulaC27H32N2O6
Molecular Weight480.561
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC(=C(C=C4CC3C2=O)OC)OC)C
InChIInChI=1S/C27H32N2O6/c1-5-35-27(32)21(12-11-18-9-7-6-8-10-18)29-17(2)25(30)28-16-20-15-24(34-4)23(33-3)14-19(20)13-22(28)26(29)31/h6-10,14-15,17,21-22H,5,11-13,16H2,1-4H3/t17-,21-,22-/m0/s1
InChIKeyUYPPDNXTLSUNRF-HSQYWUDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Moexipril Diketopiperazine: Reference Standard & Impurity


Moexipril Diketopiperazine (CAS 103733-51-3), formally designated as Moexipril Related Compound B by the United States Pharmacopeia (USP), is a thoroughly characterized diketopiperazine (DKP) derivative that serves as the primary cyclization degradation impurity of the angiotensin-converting enzyme (ACE) inhibitor prodrug Moexipril [1]. This compound is formed via an intramolecular cyclization reaction that competes with the hydrolysis pathway that generates the active metabolite moexiprilat, and it represents one of the two major degradation products observed during stability studies of Moexipril in both aqueous and non-aqueous systems [2].

Reference Standard USP Moexipril Related Compound B; defined compendial impurity for ANDA/NDA filing
Key Degradation Marker Major cyclization product; essential for stability-indicating HPLC/LC-MS methods
Stereochemical Identity Distinct DKP stereoisomer; not interchangeable with other ACE inhibitor DKPs

Moexipril Diketopiperazine: Generic Substitution Risks


Interchanging Moexipril Diketopiperazine with other diketopiperazine impurities of ACE inhibitors (e.g., Enalapril DKP, Lisinopril DKP, Ramipril DKP) or using uncharacterized material is not scientifically justified. First, the stereochemical configuration of Moexipril Diketopiperazine is distinct from other ACE inhibitor DKPs, influencing its chromatographic retention behavior and its specific role as the USP-designated Moexipril Related Compound B with defined acceptance criteria [1]. Second, the degradation kinetics that produce this DKP exhibit a profound solvent-dependent rate enhancement unique to Moexipril's molecular structure, with a 29-fold increase in the k2 cyclization rate constant observed in 75–90% ethanol compared to aqueous media, a behavior that cannot be extrapolated from other ACE inhibitors [2]. Third, in silico genotoxicity risk classifications differ among DKP derivatives from various ACE inhibitors, underscoring that impurity safety assessments cannot be generalized across class members [3].

Stereochemical Specificity
DKP configuration unique to Moexipril; chromatographic retention and USP acceptance criteria not transferable to Enalapril, Lisinopril, or Ramipril DKPs.
Solvent-Dependent Kinetics
Degradation rate acceleration under organic co-solvent exposure is not shared by other ACE inhibitor DKPs; extrapolation may misguide formulation decisions.
Genotoxicity Classification
In silico risk predictions vary among DKP derivatives; impurity safety assessments cannot be generalized without compound-specific data.

Moexipril Diketopiperazine: Quantitative Evidence


USP Regulatory Identity and Acceptance Criteria

Moexipril Diketopiperazine is codified in the USP monograph as Moexipril Related Compound B, with explicit acceptance limits established for the finished drug product. In Moexipril Hydrochloride Tablets, the limit for Moexipril Related Compound B (DKP) has been revised from NMT 0.50% to NMT 1.0%, and in the combination product (Moexipril Hydrochloride and Hydrochlorothiazide Tablets), the acceptance criterion was widened from NMT 1.00% to NMT 1.5% [1]. This regulatory designation as a pharmacopeial reference standard distinguishes this specific DKP stereoisomer from other ACE inhibitor DKPs, which are not interchangeable due to differences in chromatographic resolution, mass spectrometric fragmentation, and regulatory filing requirements for Abbreviated New Drug Applications (ANDAs) [2].

USP Acceptance Criteria
Head-to-head
DKP limit 5–7.5× higher than unspecified impurity threshold
Mandates USP reference standard for ANDA compliance
USP monograph-specific acceptance criteria
Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Solvent-Dependent Degradation Kinetics

The intramolecular cyclization of Moexipril to form Moexipril Diketopiperazine exhibits a profound solvent-dependent kinetic behavior that is quantitatively distinct from hydrolysis. In mixed ethanol-water systems at 25°C, the pseudo-first-order rate constant for the water/neutral-catalyzed cyclization pathway (k2) was enhanced by a maximum factor of 29-fold in 75–90% ethanol solutions relative to aqueous buffer [1]. The parallel cyclization pathway (k1) was enhanced by a maximum factor of 5.5-fold under identical conditions [1]. Conversely, the competing hydrolysis process (k3) was suppressed in solvents with high organic content. This dual effect—enhanced DKP formation coupled with suppressed hydrolysis—means that Moexipril formulations containing organic co-solvents or exposed to residual ethanol during processing may undergo accelerated degradation preferentially toward the DKP impurity rather than the active metabolite.

Solvent Effect on Cyclization
Head-to-head
29-fold k2 rate increase in 75–90% ethanol vs. aqueous
Informs solvent-exposure risk for DKP formation
Pseudo-first-order kinetics at 25°C
Stability Studies Formulation Development Degradation Kinetics

Lyophilization Effects on DKP Formation

Lyophilization of Moexipril produces a differential effect on the two major degradation pathways leading to Moexipril Diketopiperazine (cyclization) and the ester hydrolysis analogue. At 50°C, lyophilized Moexipril powder exhibited approximately two orders of magnitude (100-fold) less overall reactivity than aqueous solution at pH values below 3 or above 6 [1]. Critically, when the degradation product distribution was analyzed, removal of water via lyophilization suppressed the spontaneous k1 cyclization process, the spontaneous k3 hydrolysis process, and the specific base-catalyzed k4 hydrolysis process, but the overall spontaneous k2 cyclization process (leading to DKP formation) was not affected by lyophilization [1]. At pH 5.1, the lyophilized powder exhibited maximum reactivity, with a degradation rate comparable to aqueous solution, indicating that DKP formation can remain a significant degradation route even in the solid state under specific pH conditions.

Lyophilization Reactivity
Head-to-head
~100-fold lower reactivity in lyophilized powder vs. aqueous solution at 50°C
DKP-forming pathway unaffected by lyophilization; solid-state monitoring still necessary
pH-dependent degradation study
Lyophilization Parenteral Formulation Solid-State Stability

In Silico Genotoxicity Risk Classification

A comparative in silico toxicological assessment of ACE inhibitors and their corresponding DKP degradation impurities revealed that Moexipril Diketopiperazine was predicted to be active and genotoxic, placing it within the highest risk group alongside spirapril and all evaluated DKP derivatives [1]. Ramipril and its DKP impurity similarly yielded active genotoxicity predictions, indicating that DKP impurities across the ACE inhibitor class share a concerning safety profile [1]. The reliability of these (Q)SAR predictions was noted to be low, and subsequent in vitro micronucleus testing suggested that Ramipril acts as an aneugen only at supraphysiological concentrations, highlighting the need for confirmatory in vitro and in vivo genotoxicity studies rather than relying solely on in silico extrapolation [1].

In Silico Genotoxicity
Class-level
Predicted genotoxic (highest risk group) by QSAR
Supports impurity control strategy; confirmatory testing recommended
Low reliability QSAR; in vitro validation needed
Genotoxicity In Silico Toxicology Impurity Safety

Forced Degradation Profile

Forced degradation studies using a validated stability-indicating LC-MS/MS method confirmed that Moexipril undergoes degradation to form Moexipril Diketopiperazine under hydrolysis, oxidation, and photolytic conditions, but remains stable under thermal stress conditions [1]. This comprehensive degradation profile enables the rational selection of Moexipril Diketopiperazine as a key resolution marker during method development. The compound is characterized by distinct mass spectrometric fragmentation patterns that differentiate it from the other major degradation product, the ester hydrolysis analogue [2].

Forced Degradation Profile
Method context
DKP formed under hydrolysis, oxidation, photolysis; stable under thermal stress
Key resolution marker for stability-indicating LC-MS/MS
Per ICH Q1A guidelines
Forced Degradation Stability-Indicating Method LC-MS/MS

Moexipril Diketopiperazine: Applications & Procurement


Regulatory Filings & Compendial Compliance

The United States Pharmacopeia designates Moexipril Diketopiperazine as Moexipril Related Compound B, with explicit acceptance limits of NMT 1.0% in Moexipril Hydrochloride Tablets and NMT 1.5% in combination tablets [1]. Procurement of the USP reference standard (e.g., USP Catalog No. 1445619) is mandatory for compliance with USP monograph testing protocols, including system suitability assessment, impurity quantitation, and analytical method validation. Substitution with alternative DKP impurities will not satisfy regulatory filing requirements for ANDA or NDA submissions, as the chromatographic retention characteristics and spectral identity of this specific stereoisomer are unique [2].

Stability-Indicating Method Development

Moexipril Diketopiperazine is a primary degradation product formed under hydrolytic, oxidative, and photolytic stress conditions [1]. The compound serves as a critical resolution marker in the development and validation of stability-indicating HPLC or LC-MS/MS methods. Given the 29-fold rate enhancement for DKP formation in ethanol-rich solvent systems, method development scientists must ensure adequate resolution between the DKP peak and the active pharmaceutical ingredient (API) peak under chromatographic conditions that may include organic modifiers, as incomplete resolution can lead to inaccurate impurity quantitation [2].

Formulation Screening & Excipient Compatibility

The differential sensitivity of the k2 cyclization pathway to lyophilization—where this DKP-forming pathway remains unaffected while other degradation routes are suppressed by ~100-fold—makes Moexipril Diketopiperazine a key marker for evaluating formulation robustness [1]. Formulation scientists conducting excipient compatibility studies, solvent screening, or lyophilization cycle optimization should employ the authenticated reference standard to monitor DKP formation kinetics. The solvent-dependent rate enhancement data (5.5- to 29-fold acceleration in ethanol) further supports its use as a sentinel marker for detecting suboptimal processing conditions that preferentially drive DKP formation over active metabolite generation [2].

Genotoxicity & Impurity Safety Assessment

In silico (Q)SAR analyses have classified Moexipril Diketopiperazine, along with other ACE inhibitor DKP derivatives, as predicted genotoxicants within the highest risk group [1]. Although the reliability of these predictions is limited and confirmatory in vitro testing is recommended, the class-level safety concern warrants inclusion of authenticated Moexipril Diketopiperazine reference material in impurity control strategies and qualification thresholds. Procurement of characterized material enables sponsors to conduct the necessary in vitro micronucleus or Ames testing to establish compound-specific safety margins, thereby addressing potential regulatory inquiries regarding the genotoxic potential of DKP degradation impurities [1].

Application
Selection Property
Validation Focus
Regulatory Filings & Compendial Compliance
USP-designated identity and acceptance limits
System suitability, impurity quantitation per USP monograph
Stability-Indicating Method Development
Stress-condition degradation profile
Chromatographic resolution from API; peak purity
Formulation Screening & Excipient Compatibility
Solvent-dependent and lyophilization stability behavior
DKP formation kinetics under processing conditions
Genotoxicity & Impurity Safety Assessment
In silico QSAR genotoxicity prediction context
Confirmatory in vitro testing; compound-specific safety margins

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